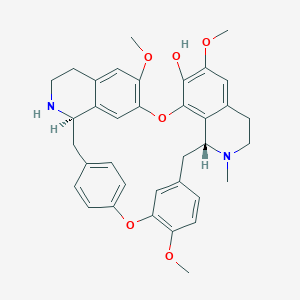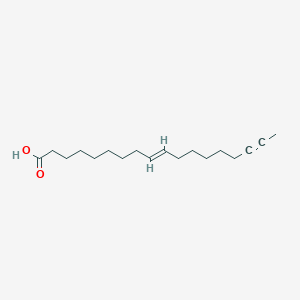
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine, also known as EFMC or XAC, is a novel xanthine derivative that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, including as a potential therapeutic agent for various diseases.
Wirkmechanismus
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine exerts its effects by inhibiting the activity of phosphodiesterase enzymes, which are responsible for the degradation of cyclic AMP and cyclic GMP. This inhibition leads to increased levels of these cyclic nucleotides, which activate various signaling pathways involved in cell growth, differentiation, and survival. (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has also been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine is also highly soluble in water, which makes it easy to administer in animal models. However, (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine. One area of research is the development of more potent and selective phosphodiesterase inhibitors based on the structure of (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine. Another area of research is the investigation of the potential therapeutic applications of (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine and to determine its safety and efficacy in humans.
Synthesemethoden
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine can be synthesized by reacting 8-bromo-1,3,7-trimethylxanthine with 2-fluorostyrene in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine as the main product. This method has been optimized to produce high yields of (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine with high purity.
Wissenschaftliche Forschungsanwendungen
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. (E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine has been found to inhibit the activity of phosphodiesterase enzymes, which are involved in the regulation of intracellular signaling pathways. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which in turn activate various signaling pathways involved in cell growth, differentiation, and survival.
Eigenschaften
CAS-Nummer |
155271-91-3 |
|---|---|
Produktname |
(E)-1,3-Diethyl-8-(2-fluorostyryl)-7-methylxanthine |
Molekularformel |
C18H19FN4O2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)11-10-12-8-6-7-9-13(12)19/h6-11H,4-5H2,1-3H3/b11-10+ |
InChI-Schlüssel |
UCXCUJKVXMETCY-ZHACJKMWSA-N |
Isomerische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3F)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
Synonyme |
(E)-1,3-Diethyl-8-(2-(2-fluorophenyl)ethenyl)-7-methyl-3,7-dihydro-1H- purine-2,6-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)



![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)




